N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring with a carboxamide and dioxide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxathiine ring: This can be achieved by reacting a suitable thiol with an epoxide under basic conditions to form the oxathiine ring.
Introduction of the methoxyphenyl group: This step involves the substitution reaction of the oxathiine derivative with a methoxyphenyl halide in the presence of a base.
Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate amine under acidic or basic conditions.
Oxidation to form the dioxide: The final step involves the oxidation of the sulfur atom in the oxathiine ring to form the dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiine ring can be further oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, bases such as sodium hydroxide or potassium carbonate.
Major Products
Sulfone derivatives: Formed by oxidation of the sulfur atom.
Amine derivatives: Formed by reduction of the carboxamide group.
Substituted derivatives: Formed by substitution of the methoxy group.
Scientific Research Applications
N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-3-phenyl-1,4-oxathiine-2-carboxamide: Lacks the dihydro and dioxide functionalities.
N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-thiazine-2-carboxamide: Contains a thiazine ring instead of an oxathiine ring.
N-(2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the dioxide functionality.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17NO5S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H17NO5S/c1-23-15-10-6-5-9-14(15)19-18(20)16-17(13-7-3-2-4-8-13)25(21,22)12-11-24-16/h2-10H,11-12H2,1H3,(H,19,20) |
InChI Key |
LXJWTYMBDIHWLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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